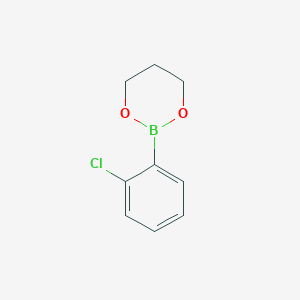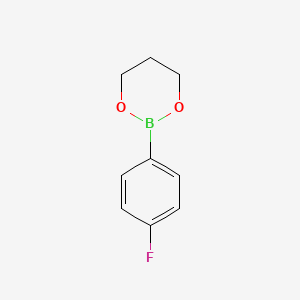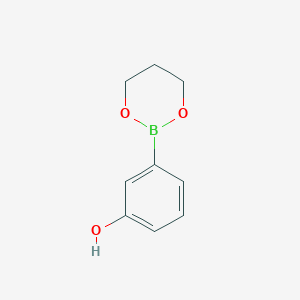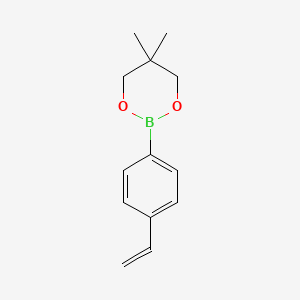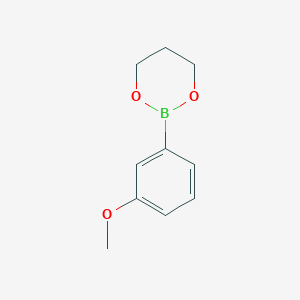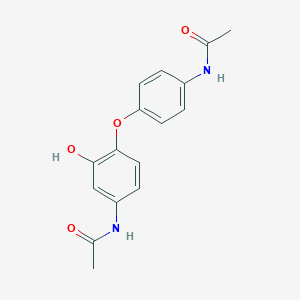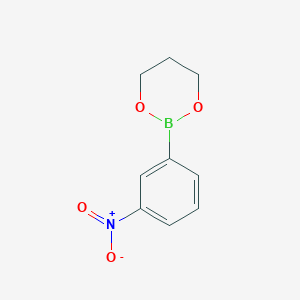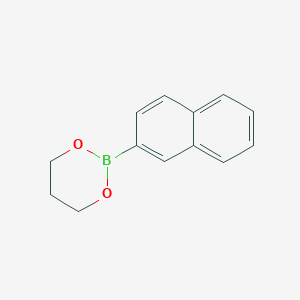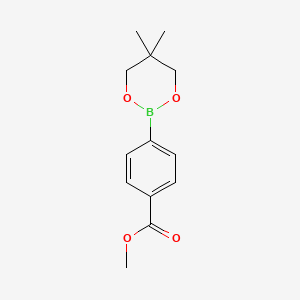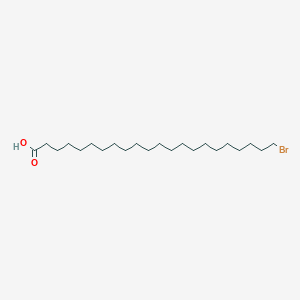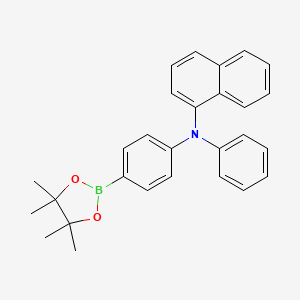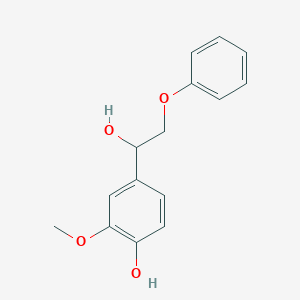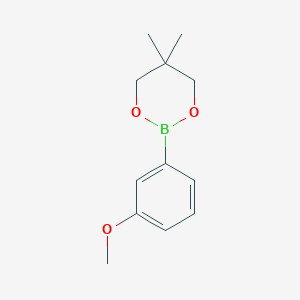
2-(3-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
描述
2-(3-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound that features a boron atom within a dioxaborinane ring structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 3-methoxyphenylboronic acid with 2,2-dimethyl-1,3-propanediol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety.
Types of Reactions:
Oxidation: The boron atom in this compound can undergo oxidation to form boronic acids or borates.
Reduction: Reduction reactions are less common but can involve the conversion of the boron center to a borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
2-(3-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is utilized in various fields of scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and organic materials.
Biology: The compound can be used to modify biomolecules through boron-based chemistry, aiding in the study of biological processes.
Industry: It is used in the synthesis of advanced materials, including polymers and electronic components, due to its ability to form stable carbon-boron bonds.
作用机制
The mechanism by which 2-(3-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane exerts its effects typically involves the formation of boron-carbon bonds. In Suzuki-Miyaura coupling, the boron atom interacts with a palladium catalyst to facilitate the transfer of an aryl group to a halide, forming a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps.
相似化合物的比较
Phenylboronic acid: Another boronic acid used in Suzuki-Miyaura coupling but lacks the dioxaborinane ring structure.
2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane: A structural isomer with the methoxy group in a different position.
5,5-Dimethyl-1,3,2-dioxaborinane: Lacks the phenyl group but retains the dioxaborinane ring.
Uniqueness: 2-(3-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the presence of both the methoxyphenyl group and the dioxaborinane ring, which confer specific reactivity and stability properties. This combination makes it particularly useful in selective organic transformations and applications requiring stable boron-containing intermediates.
属性
IUPAC Name |
2-(3-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO3/c1-12(2)8-15-13(16-9-12)10-5-4-6-11(7-10)14-3/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCVEYYIUNSTFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


